Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of ethyl 2-((2-oxo-5-phenylfuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of ethyl 2-cyanoacetate . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structure, which combines a benzothiophene core with a cyclohexenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C26H29NO5S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
ethyl 2-[(4-ethoxycarbonyl-3-oxo-5-phenylcyclohexen-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H29NO5S/c1-3-31-25(29)22-19(16-10-6-5-7-11-16)14-17(15-20(22)28)27-24-23(26(30)32-4-2)18-12-8-9-13-21(18)33-24/h5-7,10-11,15,19,22,27H,3-4,8-9,12-14H2,1-2H3 |
InChI Key |
YEZSYUIPTOZLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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